molecular formula C12H13BrN2O2 B1333085 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 885949-90-6

2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1333085
CAS RN: 885949-90-6
M. Wt: 297.15 g/mol
InChI Key: HBMVCZMODFDTQR-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one" is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and pyrazolone cores have been investigated for their molecular structures, vibrational frequencies, and potential biological activities.

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves multicomponent reactions, as seen in the synthesis of related compounds. For example, a one-pot, four-component reaction was used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, which demonstrates the versatility and efficiency of such synthetic approaches . Similarly, the electrochemically induced multicomponent transformation was employed to synthesize an isoxazolone derivative with a bromophenyl group .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazolone core, which can be substituted with various functional groups. The molecular structure and vibrational frequencies of these compounds have been investigated using computational methods and compared with experimental data, such as X-ray diffraction (XRD) . The geometrical parameters obtained from these studies are crucial for understanding the stability and reactivity of the molecules.

Chemical Reactions Analysis

Pyrazolone derivatives can participate in various chemical reactions due to their reactive sites. For instance, the presence of a bromophenyl group can facilitate halogen-metal exchange or transition-metal-catalyzed cross-coupling reactions . The reactivity of these compounds can be further modified by substituents, such as methoxy or hydroxymethyl groups, which can be involved in cyclization reactions to form condensed systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's electron distribution, as indicated by HOMO-LUMO analysis, which is used to determine charge transfer within the molecule . The molecular electrostatic potential (MEP) analysis reveals regions of negative and positive charge, which are important for understanding the molecule's reactivity and interactions with other molecules . Additionally, the first hyperpolarizability of these compounds suggests their potential role in nonlinear optics .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is part of a family of chemicals that are extensively used in various fields, including medicinal chemistry. Pyrazole derivatives, particularly those with methyl substitutions like the mentioned compound, have been recognized for their wide spectrum of biological activities. Synthesis of such compounds involves techniques such as condensation followed by cyclization or multi-component reactions (MCRs) to obtain these heterocycles under different conditions. The use of phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine are common in these syntheses. These strategies extend the categories of heterocyclic systems, providing valuable information for the design of more active biological agents (Dar & Shamsuzzaman, 2015).

Biological and Medicinal Relevance

Pyrazole-based compounds, including 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, are integral in medicinal chemistry due to their pharmacophore nature. They exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Their extensive application in medicinal chemistry as bioactive molecules makes the study of their synthesis and properties crucial for drug development and therapeutic applications (Dar & Shamsuzzaman, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazolone derivatives are known to have anti-inflammatory, analgesic, and antipyretic properties .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific hazards would depend on the compound’s reactivity and toxicity .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications in medicinal chemistry, and optimization of its synthesis .

properties

IUPAC Name

2-(4-bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(13)3-5-10/h2-5,14,16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMVCZMODFDTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

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